molecular formula C9H10FNO2 B2688279 4-(Dimethylamino)-2-fluorobenzoic acid CAS No. 1256502-68-7

4-(Dimethylamino)-2-fluorobenzoic acid

Cat. No.: B2688279
CAS No.: 1256502-68-7
M. Wt: 183.182
InChI Key: KJGTURFYFFKUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-2-fluorobenzoic acid is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a dimethylamino group at the 4-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-(Dimethylamino)benzoic acid with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be catalyzed by a transition metal such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agent and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

4-(Dimethylamino)-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar structure but lacks the fluorine atom and dimethylamino group.

    4-(Dimethylamino)benzoic acid: Similar structure but lacks the fluorine atom.

    2-Fluorobenzoic acid: Similar structure but lacks the dimethylamino group.

Uniqueness

4-(Dimethylamino)-2-fluorobenzoic acid is unique due to the presence of both the dimethylamino group and the fluorine atom, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(dimethylamino)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGTURFYFFKUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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